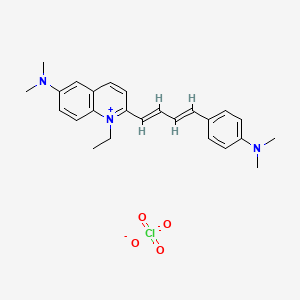
LDS 751 dye
Overview
Description
LDS 751 is a cell-permeant nucleic acid stain . It has a peak excitation at approximately 543 nm on dsDNA and is particularly useful in multicolor analyses due to its long wavelength emission maximum (approximately 712 nm) . Upon binding to dsDNA, LDS 751 results in an approximately 20-fold fluorescence enhancement .
Chemical Reactions Analysis
LDS 751 is known to bind to dsDNA, resulting in a fluorescence enhancement . It’s also reported that LDS 751 binds almost exclusively to mitochondria when incubated with nucleated living cells .Physical And Chemical Properties Analysis
LDS 751 is a nucleic acid stain that mainly detects DNA . It has a high affinity for DNA and fluorescence is enhanced after binding . The maximum emission wavelength is 670nm .Scientific Research Applications
Mitochondrial Staining : LDS-751 has been found to bind almost exclusively to mitochondria in viable, nucleated cells. It is useful for staining cellular mitochondria, as it shows little colocalization with nuclear stains like acridine orange. This makes it a valuable tool for mitochondrial research (Snyder & Small, 2001).
Solvation Dynamics Study : LDS 751 is used as a solvent probe to study the relaxation dynamics of polar solvent molecules. Its unique properties, being highly polar in the ground state and nonpolar in the fluorescent excited state, make it suitable for this purpose (Mialocq et al., 2008).
Photophysical Properties : The dye's photophysical and photochemical properties have been explored, revealing its stability and photostability. This is attributed to efficient non-radiative internal conversion processes (Hébert et al., 1994).
Flow Cytometry Applications : LDS-751 is used in flow cytometry for discriminating between damaged and intact cells in fixed samples. Its spectral properties allow for two-color immunofluorescence combined with cell damage assessment (Terstappen et al., 1988).
Fluorescence Studies : The dye has been studied for its fluorescence properties in ethanol, providing insights into fluorescence Stokes shift and its implications (Hébert et al., 1993).
Ultrafast Intramolecular Relaxation Study : LDS-751's intramolecular relaxation and solvation in various solvents have been investigated, revealing insights into the ultrafast dynamics of fluorescence depletion (Guo & Xia, 2007).
Leukocyte Identification in Blood : Studies have compared the efficacy of LDS-751 with anti-CD45 for leukocyte identification in mouse whole blood, highlighting the importance of choosing appropriate markers for specific applications in flow cytometry (Maes et al., 2007).
P-glycoprotein Interaction : Research on LDS-751's interaction with P-glycoprotein, a factor in multidrug resistance, provides insights into the molecular interactions and potential drug binding sites (Lugo & Sharom, 2005).
Bromodeoxyuridine Incorporation Detection : LDS-751 has been used in a method to detect bromodeoxyuridine incorporation in cellular DNA, showcasing its versatility in cellular and molecular biology (Frey, 1994).
Mechanism of Action
Target of Action
LDS-751 is a cell-permeant nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of dsDNA is to store and transmit genetic information in cells.
Mode of Action
LDS-751 interacts with its target, dsDNA, by binding to it . This binding results in a significant enhancement of fluorescence, approximately 20-fold . The maximum excitation wavelength of LDS-751 when bound to dsDNA is around 543 nm .
Biochemical Pathways
As a nucleic acid stain, lds-751 is primarily used in research for differentiating intact nucleated cells from anucleate or damaged nucleated cells, as well as distinguishing different cell types in a mixture of neutrophils, lymphocytes, and monocytes .
Pharmacokinetics
It is known that lds-751 is soluble in dmso .
Result of Action
The binding of LDS-751 to dsDNA results in a significant enhancement of fluorescence . This property makes LDS-751 particularly useful in multicolor analyses due to its long-wavelength emission maximum (around 712 nm) .
Safety and Hazards
LDS 751 is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClHO4/c1-6-28-23(16-13-21-19-24(27(4)5)17-18-25(21)28)10-8-7-9-20-11-14-22(15-12-20)26(2)3;2-1(3,4)5/h7-19H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBAVQUHSKYMTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)N(C)C)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181885-68-7 | |
| Record name | Quinolinium, 6-(dimethylamino)-2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-1-ethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181885-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
A: LDS-751 exhibits a strong affinity for nucleic acids, primarily DNA. [, , ] Its fluorescence intensity significantly increases upon binding to DNA, enabling the detection and quantification of DNA content in cells. [, , , ] This interaction doesn't appear to significantly affect cell viability or function in the short term, making it suitable for live cell studies. [, ]
- Excitation: LDS-751 can be excited efficiently at 488 nm, a common wavelength provided by argon-ion lasers used in flow cytometry. [, , , ]
- Emission: Upon binding to DNA, LDS-751 emits fluorescence in the far-red region of the spectrum (around 712 nm). [, , ] This large Stokes shift is advantageous for multicolor flow cytometry as it minimizes spectral overlap with other fluorescent probes.
ANone: LDS-751 exhibits compatibility with a variety of biological materials and experimental conditions:
- Cell types: Studies demonstrate successful LDS-751 staining in various cell types, including lymphocytes, granulocytes, erythrocytes, platelets, and different tumor cell lines. [, , , , , , , ]
- Multicolor Staining: The spectral properties of LDS-751 allow for its inclusion in multicolor flow cytometry panels, enabling the simultaneous detection of multiple cellular parameters alongside DNA content. [, , ]
A: LDS-751 is recognized as a substrate of P-glycoprotein (Pgp), a transmembrane efflux pump known for its role in multidrug resistance. [, ] Research suggests that LDS-751 interacts with the putative "R-site" of Pgp, which is also the binding site for rhodamine 123. [, ] This interaction has been studied to investigate the drug transport mechanism of Pgp and the influence of membrane properties on this process. []
A: While LDS-751 itself is not a drug, its interaction with P-glycoprotein makes it a valuable tool for studying multidrug resistance. Overexpression of Pgp, a common mechanism of multidrug resistance in cancer cells, could lead to decreased intracellular accumulation of LDS-751. [] This highlights the potential of LDS-751 as a probe to investigate Pgp activity and the effectiveness of drugs targeting this efflux pump.
A: Fluorescence spectroscopy and flow cytometry are the primary analytical techniques used to characterize and quantify LDS-751. [, , , , , , , , , , , , , , , ]
- Fluorescence Spectroscopy: This technique measures the fluorescence intensity of LDS-751 upon excitation at its specific wavelength (488 nm). This allows for the determination of binding affinity to its target (DNA) and the investigation of its interaction with proteins like P-glycoprotein. [, ]
- Flow Cytometry: By employing LDS-751 in flow cytometry, researchers can analyze DNA content at the single-cell level. This is particularly useful for cell cycle analysis, apoptosis detection, and the identification of cell populations based on their DNA content. [, , , , , , , , , , , , ]
A: Yes, research indicates that LDS-751 can differentiate between intact and damaged cells, even in fixed samples. Damaged cells exhibit more intense staining compared to intact cells. [] This property makes LDS-751 valuable for assessing cell viability and identifying damaged cells within a population.
A: LDS-751 has shown significant utility in multidimensional flow cytometric blood cell differentiation without the need for erythrocyte lysis. [, ] Its ability to stain nucleated cells allows for the identification and quantification of various blood cell types, including erythrocytes, reticulocytes, platelets, neutrophils, eosinophils, basophils, monocytes, lymphocytes, and immature cell populations. [, , ]
A: Yes, studies have shown that apoptotic cells exhibit decreased fluorescence when stained with LDS-751 compared to healthy cells. [, , ] This property, coupled with its compatibility with other apoptotic markers, makes LDS-751 a valuable tool in apoptosis research.
ANone: While LDS-751 offers various advantages, some limitations should be considered:
- Sensitivity to permeabilization: The choice of permeabilization method requires careful optimization when using LDS-751 for intracellular staining, as certain protocols can influence its staining properties. [, ]
- Not ideal for precise DNA quantification: Although LDS-751 staining correlates with DNA content, it might not be the most accurate method for precise DNA quantification. Other techniques like propidium iodide staining may be more suitable for this purpose. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)

![L-Phenylalanine, N-[N-[1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-methoxy-2-oxoethyl]-D-alanyl]-, (R](/img/no-structure.png)
![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)
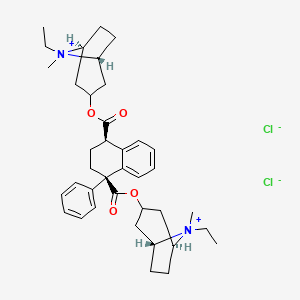
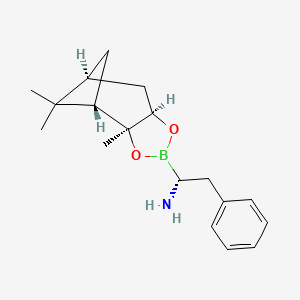
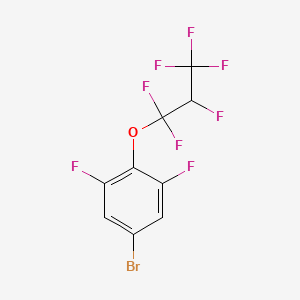
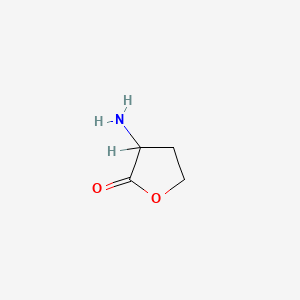
![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)